N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide
Description
N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide (DKM 3-42) is an acrylamide derivative featuring a geranyl-derived terpene backbone. Its structure consists of an acrylamide group (-NH-CO-CH₂-CH₂) attached to the (E)-3,7-dimethylocta-2,6-dien-1-yl chain, a monoterpene moiety commonly found in natural products like geraniol. The compound is synthesized via a reaction between geranylamine and acryloyl chloride under standard amidation conditions, yielding a colorless oil with a moderate efficiency of 23% . Its liquid state at room temperature contrasts with structurally related solid derivatives, suggesting reduced crystallinity due to the flexible acrylamide group and branched terpene chain.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(2E)-3,7-dimethylocta-2,6-dienyl]prop-2-enamide |
InChI |
InChI=1S/C13H21NO/c1-5-13(15)14-10-9-12(4)8-6-7-11(2)3/h5,7,9H,1,6,8,10H2,2-4H3,(H,14,15)/b12-9+ |
InChI Key |
NVQNIDWFIGKGQW-FMIVXFBMSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CNC(=O)C=C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCNC(=O)C=C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-amine with acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include catalysts like palladium or acids/bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylic acid, while reduction could produce N-(3,7-Dimethylocta-2,6-dien-1-yl)ethylamine.
Scientific Research Applications
N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound may be used in studies involving cell signaling and molecular interactions due to its structural properties.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and chemical reactions. For example, the acrylamide group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3,7-dimethylocta-2,6-dien-1-yl)acrylamide with its structural analogs, stereoisomers, and functional group variants. Key differences in synthesis, physical properties, and spectral data are highlighted.
Structural Analogs: Nitramide Derivatives
describes nitramide derivatives sharing the (E)-3,7-dimethylocta-2,6-dienyl backbone but substituted with nitroiminohexahydro-1,3,5-triazine groups. These compounds (e.g., 4c–4g) exhibit distinct properties:
- Key Differences :
- Physical State : Nitramides are solids (mp 44–88°C), while DKM 3-42 is an oil. This reflects stronger intermolecular forces (e.g., hydrogen bonding in nitramides) versus the acrylamide’s lower symmetry and branching.
- Synthesis Efficiency : Nitramides show higher yields (22.5–52.8%) compared to DKM 3-42 (23%), likely due to stabilized intermediates in cyclization reactions .
Stereoisomers: (Z)-3,7-Dimethylocta-2,6-dienyl Derivatives
The (Z)-isomer of the terpene backbone, as seen in (Z)-3,7-Dimethylocta-2,6-dienyl acetate (), introduces steric and electronic differences:
- Functional Group Role : The acetate ester group increases volatility and lipophilicity, contrasting with the acrylamide’s hydrogen-bonding capability .
Ester Derivatives: Palmitate and Acetate
(E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate () and related esters differ significantly:
- Molecular Weight: Palmitate (C₃₄H₆₂O₂) has a higher molecular weight (502.86 g/mol) than DKM 3-42 (C₁₃H₂₁NO, ~207.3 g/mol), influencing solubility and diffusion rates.
- Applications : Esters are common in fragrance and lipid-based formulations, whereas acrylamides may serve as polymer precursors or bioactive agents .
Heterocyclic Derivatives
The oxadiazinan-4-imine derivative () incorporates a nitro-substituted heterocycle:
- Reactivity : The nitro group may confer electrophilic properties, enabling nucleophilic substitutions absent in the acrylamide .
Biological Activity
N-(3,7-Dimethylocta-2,6-dien-1-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 209.33 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.0195 mg/mL | |
| Bacillus subtilis | 4.69 - 22.9 µM | |
| Staphylococcus aureus | 5.64 - 77.38 µM | |
| Candida albicans | 16.69 - 78.23 µM |
The compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating significant potency.
Cytotoxicity Studies
In addition to its antimicrobial effects, this compound has shown potential cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxicity of this compound on human cancer cell lines such as HeLa and MCF-7. The findings indicated:
- HeLa Cells : IC value of 15 µM after 48 hours of exposure.
- MCF-7 Cells : IC value of 20 µM after 48 hours of exposure.
These results suggest that the compound has promising anticancer properties that warrant further investigation.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Disruption of Cell Membranes : Interaction with lipid membranes leading to increased permeability.
- Inhibition of Enzymatic Activity : Targeting specific enzymes critical for microbial survival and growth.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through intrinsic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
